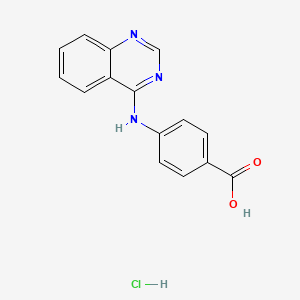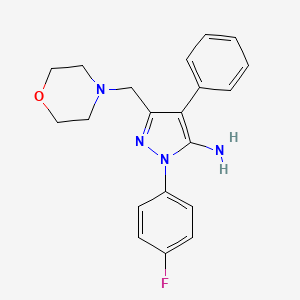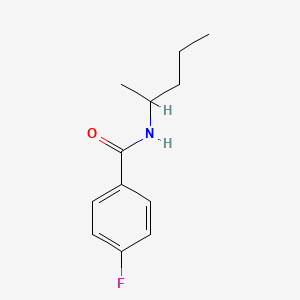![molecular formula C13H13N3O2S2 B5166408 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide](/img/structure/B5166408.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
准备方法
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
作用机制
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, which play crucial roles in various biological processes . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation .
相似化合物的比较
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide can be compared with other thiadiazole derivatives, such as:
5-methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry and materials science.
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine dihydrochloride:
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
属性
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-9-15-16-13(20-9)19-8-12(18)14-7-11(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKGLSQLDRZGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-chloro-2-nitrophenyl)-4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B5166326.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-4-tert-butylbenzamide](/img/structure/B5166327.png)

![3-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5166340.png)

![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide](/img/structure/B5166348.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide](/img/structure/B5166351.png)


![6-(3-Chlorophenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5166362.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5166380.png)
![Morpholino[4-(4-nitrophenoxy)phenyl]methanone](/img/structure/B5166386.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5166405.png)
![4-[3-(2-chloro-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5166418.png)
